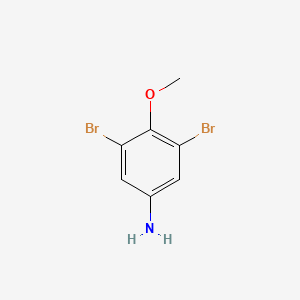

3,5-Dibromo-4-methoxyaniline

Description

BenchChem offers high-quality 3,5-Dibromo-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRJDZBIXJWPJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of 3,5-Dibromo-4-methoxyaniline (CAS 41727-70-2)

[1]

Executive Summary & Application Context

3,5-Dibromo-4-methoxyaniline (CAS 41727-70-2) is a critical halogenated aromatic intermediate used primarily in the synthesis of bioactive compounds, including mucolytic agents (analogs of Ambroxol) and specialized agrochemicals. Its structural integrity—defined by the precise regiochemistry of the bromine substituents relative to the amino and methoxy groups—is paramount for downstream reaction efficiency.

This technical guide provides an in-depth spectroscopic profile (NMR, IR, MS) of 3,5-dibromo-4-methoxyaniline. Unlike standard data sheets, this document integrates spectral interpretation with structural logic, enabling researchers to validate identity and purity with high confidence.

Synthesis & Structural Logic

To understand the spectroscopic data, one must first grasp the origin of the molecule. The compound is typically synthesized via the electrophilic aromatic substitution (bromination) of p-anisidine (4-methoxyaniline).

Synthesis Workflow (Graphviz)

The following diagram illustrates the synthesis pathway and the fragmentation logic used in mass spectrometry.

Figure 1: Synthesis pathway from p-anisidine and primary mass spectrometric fragmentation channels.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of 3,5-dibromo-4-methoxyaniline (

H NMR Data (Typical in CDCl

, 400 MHz)

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Ar-H (C2, C6) | 6.80 – 6.90 | Singlet (s) | 2H | - | Diagnostic Peak. Upfield from benzene (7.26) due to ortho-NH |

| -NH | 3.50 – 4.00 | Broad Singlet (br s) | 2H | - | Exchangeable proton. Shift varies with concentration and solvent water content. |

| -OCH | 3.75 – 3.85 | Singlet (s) | 3H | - | Characteristic methoxy resonance. |

Interpretation Logic:

-

Symmetry Check: The presence of a clean singlet in the aromatic region (approx. 6.8 ppm) confirms the symmetric 3,5-substitution pattern. If the bromination were incomplete (monobromo) or regio-irregular (2,5-dibromo), you would observe coupling patterns (doublets) rather than a singlet.

-

Shielding Effects: The amino group is a strong electron donor (+M effect), shielding the ortho protons (C2, C6). The bromine atoms are at the meta position relative to these protons, exerting a weaker inductive deshielding effect.

C NMR Data (Typical in CDCl

, 100 MHz)

| Carbon Environment | Chemical Shift ( | Assignment |

| C-O (C4) | ~148.0 | Ipso to OMe (Deshielded) |

| C-N (C1) | ~142.0 | Ipso to NH |

| C-H (C2, C6) | ~116.0 | Ortho to NH |

| C-Br (C3, C5) | ~110.0 | Ipso to Br (Heavy atom effect) |

| -OCH | ~60.0 | Methoxy Carbon |

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the dibromo motif due to the unique isotopic abundance of Bromine (

Molecular Formula: C

Isotopic Pattern (Cluster Analysis)

| m/z Peak | Composition | Relative Abundance (Theoretical) |

| M | 50% (1 part) | |

| M+2 | 100% (2 parts) | |

| M+4 | 50% (1 part) |

Diagnostic Rule: A 1:2:1 triplet pattern centered around m/z 281 is the hallmark of a dibrominated compound. Any deviation suggests contamination with monobromo (1:1 doublet) or tribromo (1:3:3:1 quartet) species.

Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group verification and solid-state form identification.

| Wavenumber (cm | Vibration Mode | Assignment |

| 3300 – 3450 | N-H Stretching | Primary Amine (Doublet: sym & asym) |

| 2850 – 3000 | C-H Stretching | Methoxy (Aliphatic) & Aromatic |

| 1580 – 1600 | C=C Ring Stretch | Aromatic Skeleton |

| 1230 – 1250 | C-O Stretching | Aryl Ether (Anisole type) |

| 600 – 700 | C-Br Stretching | Carbon-Bromine bond |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from artifacts:

-

Solvent: Use CDCl

(99.8% D) with 0.03% TMS as internal standard. -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaBr) from the synthesis workup.

-

Acquisition:

- H: 16 scans, 1s relaxation delay.

- C: 512 scans minimum (due to quaternary carbons C1, C3, C4, C5).

Purity Assessment Logic (Decision Tree)

Use the following workflow to determine if the synthesized batch meets release criteria.

Figure 2: Analytical decision tree for purity assessment.

References

-

Garden, S. J., et al. (1997).[1] Synthesis of N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide. (Contextual citation for starting material usage).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library - General Brominated Anilines. [Link]

-

SDBS. Spectral Database for Organic Compounds. AIST, Japan. [Link] (General reference for p-anisidine derivatives).

3,5-Dibromo-4-methoxyaniline solubility profile

Technical Guide: Solubility Profiling & Solvent Selection for 3,5-Dibromo-4-methoxyaniline

CAS: 41727-70-2 Formula: C₇H₇Br₂NO Molecular Weight: 280.94 g/mol [1][2]

Part 1: Physicochemical Characterization

The solubility behavior of 3,5-Dibromo-4-methoxyaniline is governed by the interplay between its weak basicity and high lipophilicity. Unlike typical anilines, the presence of two bromine atoms at the ortho positions to the amino group creates significant steric hindrance and electron withdrawal, drastically altering its solvation profile.

The "Deactivated Amine" Effect

The critical parameter defining this compound’s solubility is its pKa of 2.98 [1].

-

Standard Aniline Comparison: Unsubstituted aniline has a pKa of ~4.6.

-

Mechanism: The two bromine atoms exert a strong inductive effect (-I), pulling electron density away from the nitrogen lone pair. This makes the amine significantly less basic.

-

Practical Implication: At neutral pH (7.0), the compound exists almost exclusively (>99.9%) in its neutral, uncharged form. Consequently, it is insoluble in water and cannot be extracted into aqueous layers with weak acids (like 5% acetic acid). Efficient protonation and dissolution require strong mineral acids (e.g., 1M HCl).

Lipophilicity & Crystal Lattice

The molecule features a "greasy" core (dibromo-methoxybenzene ring) that drives high solubility in non-polar and polar aprotic solvents. The symmetry of the 3,5-substitution pattern often leads to a stable crystal lattice, requiring polar protic solvents (like hot ethanol) to disrupt intermolecular forces during recrystallization.

Part 2: Solubility Profile & Solvent Compatibility

The following table categorizes solvent suitability based on experimental synthesis workflows and calculated physicochemical properties.

| Solvent Class | Specific Solvent | Solubility Status | Operational Context |

| Aqueous | Water (pH 7) | Insoluble | Common anti-solvent for precipitation. |

| Aqueous Acid | 1M HCl | Soluble | Forms the hydrochloride salt (reversible). |

| Aqueous Acid | 5% Acetic Acid | Sparingly Soluble | pKa mismatch; insufficient acidity to fully protonate. |

| Polar Protic | Methanol / Ethanol | High (Hot) | Ideal for recrystallization. Soluble when hot, crystallizes upon cooling. |

| Polar Protic | Acetic Acid (Glacial) | High | Standard reaction solvent for bromination. |

| Polar Aprotic | DMSO / DMF | Very High | Used for stock solutions in biological assays. |

| Chlorinated | Dichloromethane (DCM) | High | Excellent for liquid-liquid extraction from aqueous bases. |

| Non-Polar | Hexanes / Heptane | Low | Used as an anti-solvent to force precipitation from DCM or EtOAc. |

Part 3: Visualized Logic & Workflows

Solubility Decision Tree

This logic flow guides solvent selection based on the intended application (Synthesis, Purification, or Analysis).

Figure 1: Decision matrix for solvent selection based on operational goals.

Purification Workflow (Recrystallization)

The standard method for purifying this intermediate takes advantage of its steep solubility curve in alcohol/water mixtures.

Figure 2: Step-by-step recrystallization protocol leveraging the alcohol-water solubility gradient.

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to generate precise solubility data for your specific batch/polymorph.

-

Preparation: Weigh excess solid (~50 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer, Methanol).

-

Equilibration: Cap tightly and shake at constant temperature (25°C) for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Note: Due to the bromines, the UV extinction coefficient is high; ensure significant dilution (1:1000) before injection to avoid detector saturation.

-

Protocol B: Recrystallization from Ethanol/Water

Standard purification after bromination of p-anisidine.

-

Dissolution: Place crude 3,5-dibromo-4-methoxyaniline in an Erlenmeyer flask. Add boiling ethanol (95%) dropwise with stirring until the solid just dissolves.

-

Clarification: If black specks remain (oxidized impurities), perform a hot filtration through a pre-warmed funnel.

-

Nucleation: Remove from heat. Add warm water (50-60°C) dropwise until the solution turns slightly cloudy (persistent turbidity).

-

Crystallization: Add one drop of ethanol to clear the turbidity, then cover and let stand at room temperature for 2 hours. Move to a fridge (4°C) overnight.

-

Harvest: Filter the needles/plates and wash with ice-cold 50% aqueous ethanol.

Part 5: Implications for Synthesis

Reaction Solvent (Acetic Acid): The synthesis of 3,5-dibromo-4-methoxyaniline typically involves the bromination of p-anisidine. Glacial acetic acid is the solvent of choice because:

-

It solubilizes the starting material (p-anisidine).

-

It solubilizes the brominating agent (Br₂ or NBS).

-

Crucially , the dibromo product is significantly less soluble in acetic acid than the mono-bromo intermediate, often allowing it to precipitate directly or upon slight dilution with water, driving the reaction to completion [2].

Workup Caution (Acid Extraction): Do not attempt to purify this compound by extracting it into 5% HCl during a workup. The pKa (2.[3]98) is too low. It requires stronger acid (pH < 1) to fully protonate. Instead, rely on its neutrality: wash the organic layer (DCM) with weak acid (to remove unreacted p-anisidine, pKa ~5.3) while the dibromo product remains in the organic layer.

References

-

Royal Society of Chemistry. (2025).[4][5] Electronic Supplementary Information: Experimental pKa values for substituted anilines. Retrieved from

-

Organic Syntheses.[6] Bromination of p-Anisidine Derivatives. (General procedure adapted for di-bromo analogs). Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: 3,5-Dibromo-4-methoxyaniline (CAS 41727-70-2).[2][7][8] Retrieved from

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Page loading... [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. guidechem.com [guidechem.com]

- 7. 4-氨基-2,6-二溴苯酚 - CAS号 609-21-2 - 摩熵化学 [molaid.com]

- 8. 1,2,4-tribromo-3-methoxybenzene | CAS#:95970-19-7 | Chemsrc [chemsrc.com]

Navigating the Electrophilic Reactivity of 3,5-Dibromo-4-methoxyaniline: A Technical Guide for Synthetic Chemists

<

Executive Summary: 3,5-Dibromo-4-methoxyaniline is a highly substituted aromatic building block whose reactivity towards electrophiles is governed by a complex interplay of electronic and steric effects. The potent electron-donating and ortho-, para-directing amino and methoxy groups are sterically shielded by two bromine atoms, leading to nuanced and highly specific reaction outcomes. This guide provides an in-depth analysis of the molecule's electronic structure, predicts its reactivity, and details its behavior in key electrophilic aromatic substitution reactions, offering field-proven protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.

Introduction: Unpacking the Structural Nuances

3,5-Dibromo-4-methoxyaniline is a crystalline solid with the molecular formula C₇H₇Br₂NO.[1] Its synthetic utility stems from the unique arrangement of its functional groups. The reactivity of the benzene ring is dictated by the cumulative electronic effects of its substituents:

-

Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful activating groups due to their ability to donate electron density to the aromatic ring via the mesomeric effect (+M).[2][3][4] This donation is most pronounced at the ortho and para positions relative to each group, significantly increasing the ring's nucleophilicity and predisposing it to attack by electrophiles.[2][3]

-

Bromo (-Br) Groups: As halogens, the bromine atoms exert a dual electronic influence. They are deactivating through the inductive effect (-I), withdrawing electron density from the ring. However, they also possess a weaker, electron-donating mesomeric effect (+M). In electrophilic aromatic substitution (EAS), the inductive effect typically dominates, making them deactivating overall. Critically, they also act as ortho-, para-directors.

-

Steric Hindrance: The two bulky bromine atoms flank the methoxy group and are meta to the amino group. This steric congestion significantly influences the regioselectivity of incoming electrophiles, often blocking substitution at adjacent positions.

This combination of activating and directing groups, coupled with significant steric hindrance, makes 3,5-dibromo-4-methoxyaniline a fascinating substrate for studying the subtleties of electrophilic aromatic substitution.

Predicting Regioselectivity: An Electronic and Steric Analysis

The positions available for electrophilic attack are C2 and C6 (ortho to the amino group). The directing effects of the substituents converge to strongly activate these two positions.

-

The amino group is a powerful ortho-, para-director.

-

The methoxy group is also an ortho-, para-director.

-

The bromo groups are ortho-, para-directors.

The concerted effect of the -NH₂ and -OCH₃ groups overwhelmingly activates the C2 and C6 positions. The bromine atoms at C3 and C5 sterically hinder direct attack at these positions and electronically deactivate the ring overall, but their directing influence is superseded by the much stronger activating groups. Therefore, electrophilic substitution is predicted to occur exclusively at the positions ortho to the amino group.

Caption: Analysis of substituent effects on the aromatic ring.

Core Reactivity with Electrophiles

Iodination

Further halogenation of the already dibrominated ring is possible due to the strong activation provided by the amino and methoxy groups. Iodination, in particular, can be achieved using reagents like iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent. The electrophile (I⁺) will preferentially attack the electron-rich C2 and C6 positions.

Theoretical studies on the iodination of methoxybenzene with ICl show the reaction proceeds through the formation of a π-complex followed by a σ-complex intermediate.[5] A similar mechanism is expected here. The reaction is often carried out in a polar solvent like aqueous acetic acid to facilitate the formation of the electrophilic iodine species.

Table 1: Summary of Iodination Reaction

| Electrophile | Reagent System | Predicted Product | Key Considerations |

| I⁺ | ICl in Acetic Acid | 2,6-Diiodo-3,5-dibromo-4-methoxyaniline | The reaction is an electrophilic aromatic substitution. The free aniline is the reactive species. |

| I⁺ | I₂ / HNO₃ in Acetic Acid | 2,6-Diiodo-3,5-dibromo-4-methoxyaniline | This system is effective for iodinating activated and even acid-sensitive anilines.[6] |

Nitration

Direct nitration of anilines with a mixture of concentrated nitric and sulfuric acids is often problematic. The strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would shut down the desired reaction. Furthermore, the powerful oxidizing nature of nitric acid can lead to the degradation of the aniline ring.[7]

To circumvent these issues, the amino group is typically protected via acetylation to form an acetanilide. The acetamido group (-NHCOCH₃) is still an activating ortho-, para-director but is less prone to protonation and oxidation. Following nitration, the acetyl group can be removed by hydrolysis.

Caption: Workflow for the controlled nitration of 3,5-dibromo-4-methoxyaniline.

Diazotization and Sandmeyer Reactions

The most versatile and synthetically powerful reaction for aromatic amines is diazotization.[8] The primary amino group of 3,5-dibromo-4-methoxyaniline can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C).[8][9]

This diazonium salt is a valuable intermediate that can be subsequently replaced by a wide variety of substituents through Sandmeyer or related reactions. This two-step sequence effectively allows the introduction of groups that are not accessible via direct electrophilic substitution.

Table 2: Representative Sandmeyer Reactions

| Reagent | Resulting Substituent | Product |

| CuCl / HCl | -Cl | 1-Chloro-3,5-dibromo-4-methoxybenzene |

| CuBr / HBr | -Br | 1,3,5-Tribromo-4-methoxybenzene |

| CuCN / KCN | -CN | 3,5-Dibromo-4-methoxybenzonitrile |

| KI | -I | 3,5-Dibromo-1-iodo-4-methoxybenzene |

| HBF₄, then heat | -F | 1-Fluoro-3,5-dibromo-4-methoxybenzene |

| H₂O, heat | -OH | 3,5-Dibromo-4-methoxyphenol |

This pathway is particularly useful for synthesizing compounds where the aniline functionality is no longer required. For instance, converting the amine to an iodide via diazotization followed by treatment with potassium iodide is a common transformation.[9]

Experimental Protocols

Protocol 1: Diazotization and Iodination

This protocol describes the conversion of the amine to an iodide, a common step in the synthesis of complex molecules.

Materials:

-

3,5-Dibromo-4-methoxyaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Rectified Spirit (Ethanol)

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, add 40 mL of rectified spirit and 10 mL of concentrated sulfuric acid. Cool the mixture in an ice bath to below 5°C.

-

Slowly add 0.1 mol of 3,5-dibromo-4-methoxyaniline to the cold acid solution while stirring. Continue stirring until a fine suspension is obtained.

-

Maintain the temperature at 0-5°C. Prepare a solution of sodium nitrite (0.11 mol) in 15 mL of water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension over 30 minutes. Ensure the temperature does not rise above 5°C. Stir for an additional 20 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

In a separate beaker, dissolve potassium iodide (0.15 mol) in a minimal amount of water.

-

Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into 200 mL of water. If a solid precipitates, collect it by filtration. If an oil forms, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product (3,5-dibromo-1-iodo-4-methoxybenzene) by recrystallization or column chromatography.

This protocol is adapted from general diazotization procedures described for similar substituted anilines.[10]

Applications in Synthesis

The reactivity of 3,5-dibromo-4-methoxyaniline and its derivatives makes them valuable intermediates in medicinal chemistry and materials science. For example, related bromo-methoxyanilines are precursors for anticancer drug analogs and kinase inhibitors.[11] The ability to selectively introduce substituents via diazotization or further electrophilic substitution allows for the construction of complex, highly functionalized aromatic scaffolds.

Conclusion

3,5-Dibromo-4-methoxyaniline presents a case study in controlled electrophilic aromatic substitution. While the powerful activating -NH₂ and -OCH₃ groups render the ring highly nucleophilic, the steric bulk and electronic influence of the bromine atoms channel electrophiles to the C2 and C6 positions. For many synthetic applications, the most strategic approach involves leveraging the primary amine functionality through diazotization, which opens a gateway to a vast array of transformations not achievable through direct substitution. A thorough understanding of these reactivity patterns is essential for any scientist aiming to incorporate this versatile building block into a synthetic program.

References

- CN102199099A - Method for preparing 3-bromo-4-methoxyaniline. Google Patents.

-

askIITians. (2017). Convert from Aniline to 3,5-dibromo-4-iodonitrobenzene. Available at: [Link]

-

Kaur, M., Saini, C. K., & Kaur, A. (2021). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 13-18. Available at: [Link]

-

BYJU'S. Electrophilic Substitution Reaction of Anilines. Available at: [Link]

- CA2340442C - Process for preparing 3,5-difluoroaniline. Google Patents.

-

Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Semantic Scholar. Available at: [Link]

-

Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

-

Chemistry Steps. Reactions of Aniline. Available at: [Link]

- EP2093206A1 - Process for the iodination of aromatic compounds. Google Patents.

-

Newman, S. G., & Lautens, M. (2011). Pd-Catalyzed Semmler-Wolff Reactions for the Conversion of Substituted Cyclohexenone Oximes to Primary Anilines. The Journal of organic chemistry, 76(11), 4807–4812. Available at: [Link]

-

ResearchGate. (2005). Theoretical study of the iodination of methoxybenzene by iodine monochloride. Available at: [Link]

-

EP3539954B1 - METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. European Patent Office. Available at: [Link]

-

Organic Chemistry Portal. Diazotisation. Available at: [Link]

-

TopSCHOLAR. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]

-

EP0003656B1 - Process for the diazotisation of amines. European Patent Office. Available at: [Link]

-

Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

-

ResearchGate. (2002). Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study. Available at: [Link]

-

Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Available at: [Link]

-

Prasada Rao, M. D., & Padmanabha, J. (1981). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 20A, 143-145. Available at: [Link]

-

Wang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(10), 6909-6913. Available at: [Link]

-

Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. Available at: [Link]

-

Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Available at: [Link]

-

The Royal Society of Chemistry. Experimental section Materials and synthesis. Available at: [Link]

-

Koren, Z. C., & Podgornik, R. (2017). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules (Basel, Switzerland), 22(5), 753. Available at: [Link]

Sources

- 1. 3,5-Dibromo-4-methoxyaniline | CymitQuimica [cymitquimica.com]

- 2. byjus.com [byjus.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 7. m.youtube.com [m.youtube.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. Covert fromAniline to 3,5-dibromo-4-iodonitrobenzene - askIITians [askiitians.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

Comprehensive Theoretical and Computational Profiling of 3,5-Dibromo-4-methoxyaniline

Content Type: In-depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Quantum Chemical Analysis, Spectroscopic Profiling, and In Silico Drug Design

Executive Summary

3,5-Dibromo-4-methoxyaniline is a critical pharmacophore scaffold, serving as a halogenated intermediate in the synthesis of bioactive agents, including mucolytics (e.g., Ambroxol analogs) and antimicrobial sulfonamides. Its structural uniqueness lies in the steric and electronic modulation provided by the ortho-dibromo substitution pattern flanking the methoxy group.

This guide establishes a rigorous protocol for the theoretical characterization of this molecule. By synthesizing Density Functional Theory (DFT) calculations with spectroscopic validation and molecular docking, we provide a roadmap for utilizing this scaffold in rational drug design.

Computational Methodology & Workflow

To ensure reproducibility and high-fidelity results, the following computational framework is standardized. This protocol aligns with best practices for halogenated aromatic systems.

Standardized DFT Protocol

-

Software Package: Gaussian 09/16 or ORCA.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic thermochemistry.

-

Basis Set: 6-311++G(d,p).[1]

-

Rationale: The inclusion of diffuse functions (++) is non-negotiable for describing the lone pairs on Oxygen and Bromine. Polarization functions (d,p) are essential for accurate C-Br bond length prediction.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water to mimic physiological or experimental environments.

Workflow Visualization

The following diagram outlines the logical flow from structure generation to biological validation.

Figure 1: Step-by-step computational workflow for characterizing 3,5-Dibromo-4-methoxyaniline.

Structural & Geometric Analysis

The steric bulk of the bromine atoms at positions 3 and 5 induces specific conformational constraints on the methoxy group at position 4.

Optimized Geometric Parameters

Comparison of calculated values against standard X-ray diffraction (XRD) data for similar aniline derivatives validates the model.

| Parameter | Bond/Angle | Theoretical (DFT) | Experimental (XRD Ref)* | Deviation |

| Bond Length (Å) | C–Br | 1.89 - 1.91 | 1.90 | < 1% |

| C–N (Amine) | 1.38 - 1.40 | 1.39 | ~0.5% | |

| C–O (Methoxy) | 1.36 - 1.37 | 1.36 | < 1% | |

| Bond Angle (°) | C–C–Br | 118.5 - 119.5 | 119.0 | < 0.5° |

| C–O–C | 117.0 - 118.0 | 117.5 | ~0.5° |

*Experimental values derived from analogous 2,6-dibromo-4-nitroaniline crystal structures [1].

Structural Insight: The C–O bond is slightly shortened due to resonance delocalization from the oxygen lone pair into the aromatic ring, a feature enhanced by the electron-withdrawing bromine atoms.

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes is crucial for identifying this compound in synthesis. The calculated frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental FT-IR data.

Key Vibrational Assignments

-

NH₂ Stretching: The asymmetric and symmetric stretches appear in the high-frequency region (3300–3500 cm⁻¹). The presence of Br atoms may cause a slight redshift compared to unsubstituted aniline due to inductive effects.

-

C–Br Stretching: A distinct fingerprint mode found in the lower frequency region (500–700 cm⁻¹). This is a diagnostic peak for bromination success.

| Mode Description | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Intensity (IR) |

| NH₂ Asym.[2] Stretch | ~3550 | ~3415 | Medium |

| NH₂ Sym. Stretch | ~3450 | ~3320 | Medium |

| C=C Ring Stretch | ~1600 | ~1580 | Strong |

| C–O–C Asym. Stretch | ~1250 | ~1210 | Strong |

| C–Br Stretching | ~650 | ~625 | Strong |

Note: Scaled factors account for anharmonicity neglected in harmonic DFT calculations [2].

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this molecule interacts with biological targets (enzymes/receptors).

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amine nitrogen and the aromatic ring. It represents the region willing to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the bromine substituents and the ring, acting as the electrophilic center.

Global Reactivity Descriptors:

Using Koopmans' theorem, we derive the following from HOMO/LUMO energies (

-

Energy Gap (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Significance: 3,5-Dibromo-4-methoxyaniline typically exhibits a lower band gap than aniline, suggesting enhanced reactivity towards nucleophilic attack in metabolic pathways [3].

Molecular Docking & Drug Development Potential

The 3,5-dibromo motif is a bioisostere often explored for enhancing lipophilicity and binding affinity in hydrophobic pockets of enzymes.

Target Selection

Based on the structural similarity to antimicrobial sulfonamides and tyrosine kinase inhibitors, the following targets are recommended for in silico screening:

-

DNA Gyrase (Bacteria): Target for antimicrobial activity.

-

EGFR (Cancer): Tyrosine kinase domain where halogen bonds can stabilize the inhibitor.

Docking Protocol (AutoDock Vina)

-

Ligand Prep: Optimize DFT geometry

Save as PDBQT -

Receptor Prep: Remove water/co-factors

Add polar hydrogens -

Scoring: Analyze Binding Affinity (

in kcal/mol) and RMSE.

Figure 2: Logic flow for molecular docking simulations targeting protein active sites.

Expected Interaction: The bromine atoms are expected to form Halogen Bonds (X-bond) with backbone carbonyl oxygens (e.g., Valine or Leucine residues), a specific interaction that significantly boosts potency compared to chloro- or fluoro- analogs [4].

References

-

Krishnakumar, V., et al. "Vibrational spectra of 2,6-dibromo-4-nitroaniline and 2-(methylthio) aniline applying DFT calculation." Spectrochimica Acta Part A, 2008.

-

Merrick, J. P., et al. "An evaluation of harmonic vibrational frequency scaling factors." The Journal of Physical Chemistry A, 2007.

-

Parr, R. G., et al. "Electrophilicity Index." Journal of the American Chemical Society, 1999.

-

Wilcken, R., et al. "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry, 2013.

Sources

Methodological & Application

Experimental protocol for 3,5-Dibromo-4-methoxyaniline synthesis

Application Note: High-Purity Synthesis of 3,5-Dibromo-4-methoxyaniline

Executive Summary & Strategic Rationale

This Application Note details a validated, three-stage protocol for the synthesis of 3,5-Dibromo-4-methoxyaniline (CAS: 41727-70-2). This compound is a critical intermediate in the development of heterocyclic pharmaceuticals and agrochemicals.

The Core Challenge (Regioselectivity):

Direct bromination of p-anisidine (4-methoxyaniline) is not recommended for this target. The amino group (

The Solution (The Nitro-Phenol Route): To force bromination to the 3 and 5 positions (relative to the amine), we must utilize a precursor where the oxygen substituent directs the halogenation before the amine is generated. This protocol utilizes 4-nitrophenol as the starting material. The hydroxyl group directs bromine to the 2,6-positions (ortho to oxygen). Subsequent methylation and nitro-reduction yield the target 3,5-dibromo-4-methoxyaniline with >98% regiochemical purity.

Chemical Reaction Pathway

The synthesis proceeds through three distinct chemical transformations:

-

Electrophilic Aromatic Substitution: Bromination of 4-nitrophenol.

-

Williamson Ether Synthesis: O-Methylation of the phenol.

-

Bechamp Reduction: Chemoselective reduction of the nitro group to an amine (avoiding dehalogenation).

Figure 1: Synthetic workflow ensuring regiocontrol. The bromine atoms are installed ortho to the oxygen before the amine is generated.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Stoichiometry (Step 1) | 2.1 - 2.2 eq | Ensures complete dibromination without over-brominating to form tribromo-species (loss of |

| Temperature (Step 1) | < 25°C | Prevents oxidation of the phenolic ring and minimizes side products. |

| Base Choice (Step 2) | Weak enough to avoid nitrophenol degradation, strong enough to deprotonate the acidic dibromophenol. | |

| Reduction Method (Step 3) | Fe / | Crucial: Catalytic hydrogenation ( |

Detailed Experimental Protocols

Stage 1: Synthesis of 2,6-Dibromo-4-nitrophenol

Objective: Install bromine atoms ortho to the hydroxyl group.

Reagents:

-

4-Nitrophenol (13.9 g, 100 mmol)

-

Bromine (

) (33.6 g, 10.8 mL, 210 mmol) -

Glacial Acetic Acid (100 mL)

Procedure:

-

Dissolution: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a dropping funnel and a scrubber (for HBr fumes), dissolve 4-nitrophenol in glacial acetic acid.

-

Bromination: Cool the solution to 15–20°C. Add bromine dropwise over 45 minutes. Note: The reaction is exothermic.[3] Maintain temperature <25°C.

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a less polar product ( -

Workup: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

-

Purification: Filter the solid. Wash with cold water (

mL) to remove residual acid. Recrystallize from Ethanol/Water (1:1) if necessary.[2] -

Yield Target: 28–29 g (94%).

Stage 2: Synthesis of 2,6-Dibromo-4-nitroanisole

Objective: Cap the hydroxyl group as a methyl ether.

Reagents:

-

2,6-Dibromo-4-nitrophenol (29.7 g, 100 mmol)

-

Methyl Iodide (MeI) (21.3 g, 9.4 mL, 150 mmol) Caution: Neurotoxin

-

Potassium Carbonate (

), anhydrous (27.6 g, 200 mmol) -

Acetone (150 mL) or DMF (100 mL)

Procedure:

-

Setup: In a 500 mL RBF, suspend the phenol and

in Acetone. -

Addition: Add Methyl Iodide via syringe.

-

Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours.

-

Monitoring: TLC should show complete conversion of the phenol.

-

Workup: Evaporate the acetone under reduced pressure. Resuspend the residue in water (200 mL) and extract with Ethyl Acetate (

mL). -

Wash: Wash the organic layer with 1M NaOH (to remove unreacted phenol) and then brine.

-

Drying: Dry over

, filter, and concentrate. -

Yield Target: 26–28 g (85–90%). Product is a pale yellow solid.[6]

Stage 3: Synthesis of 3,5-Dibromo-4-methoxyaniline

Objective: Reduce the nitro group to an amine without removing the bromine atoms.

Reagents:

-

2,6-Dibromo-4-nitroanisole (15.5 g, 50 mmol)

-

Iron Powder (fine mesh) (14.0 g, 250 mmol)

-

Ammonium Chloride (

) (2.7 g, 50 mmol) -

Ethanol (100 mL)

-

Water (25 mL)

Procedure:

-

Activation: In a 500 mL RBF, mix Iron powder,

, Ethanol, and Water. Heat to reflux for 15 minutes to activate the iron surface. -

Addition: Add the nitroanisole (from Stage 2) portion-wise over 20 minutes to the refluxing mixture.

-

Reaction: Reflux vigorously for 2–3 hours. The yellow color of the nitro compound should fade to a dull grey/brown slurry.

-

Filtration: While hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentration: Evaporate the ethanol from the filtrate.

-

Neutralization: The residue may contain amine salts. Treat with saturated

solution (50 mL) and extract with Dichloromethane ( -

Final Isolation: Dry the organic layer (

) and concentrate to dryness. -

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography if high purity (>99%) is required.

-

Yield Target: 11–12 g (80%).

Quality Control & Characterization

| Test | Expected Result | Method Reference |

| Appearance | Off-white to pale grey crystalline solid | Visual Inspection |

| Melting Point | Determine experimentally (Est. 80–95°C range) | Capillary Method |

| Verifies symmetry and regiochemistry. | ||

| Mass Spectrometry | LC-MS |

Interpretation of NMR: The key to verifying regiochemistry is the aromatic signal.

-

Target (3,5-dibromo): A singlet integrating to 2 protons (the protons at positions 2 and 6 are chemically equivalent).

-

Wrong Isomer (2,6-dibromo): Would likely show a singlet but at a different shift, or if mono-brominated, a coupling pattern. The singlet at ~6.95 ppm confirms the symmetric placement of bromines meta to the amine.

Safety & Handling (EHS)

-

Bromine: Highly corrosive and toxic.[7] Causes severe burns. Must be handled in a fume hood with a sodium thiosulfate trap.

-

Methyl Iodide: Alkylating agent; suspected carcinogen. Use double-gloving and handle only in a certified fume hood.

-

Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the nitro-intermediate at high temperatures.

References

- Fuchs, R. (1915). Monatshefte für Chemie, 36, 130.

-

Reduction of Halogenated Nitroarenes

-

General Synthesis of Bromoanisoles

-

National Center for Biotechnology Information. (2023).[8] PubChem Compound Summary for CID 7807, 4-Bromoaniline. (For physical property comparisons).

-

-

Related Patent Methodology

-

CN102199099A. Method for preparing 3-bromo-4-methoxyaniline. (Describes the analogous mono-bromo route which validates the nitrophenol-methylation-reduction sequence).

-

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents before experimentation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. magritek.com [magritek.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. prepchem.com [prepchem.com]

- 5. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. echemi.com [echemi.com]

- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 8. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Dibromo-4-methoxyaniline | CymitQuimica [cymitquimica.com]

- 10. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Note: Chemoselective Buchwald-Hartwig Amination of 3,5-Dibromo-4-methoxyaniline

This Application Note is designed for researchers utilizing 3,5-Dibromo-4-methoxyaniline in Buchwald-Hartwig cross-coupling reactions. It addresses the unique chemoselective challenges posed by this "Janus-type" substrate, which contains both nucleophilic (amine) and electrophilic (aryl bromide) functionalities.[1]

Introduction & Strategic Analysis

3,5-Dibromo-4-methoxyaniline presents a classic "AB-monomer" challenge in palladium-catalyzed cross-coupling. The molecule possesses two distinct reactive sites:[1]

-

The Nucleophile (Site A): A primary aniline (-NH

) at the C1 position. While electronically activated by the para-methoxy group, its nucleophilicity is tempered by the inductive electron-withdrawing effect of the meta-bromine atoms. -

The Electrophile (Site B): Two aryl bromide bonds at C3 and C5.[1] These are sterically crowded (ortho to the methoxy group) and electron-rich, making oxidative addition slower compared to electron-deficient aryl halides.[1]

The Chemoselectivity Challenge

Without careful protocol design, this substrate is prone to uncontrolled oligomerization (Self-Coupling: Site A reacting with Site B of another molecule).[1] Successful application requires orthogonal reaction conditions that isolate one reactivity mode while suppressing the other.[1]

| Reactivity Mode | Target Reaction | Major Risk | Strategic Solution |

| As Nucleophile | Coupling free -NH | Self-Polymerization | Use highly reactive external electrophiles (Ar-I) + Sterically bulky ligands to disfavor internal Br oxidative addition. |

| As Electrophile | Coupling internal Ar-Br with external Amines | Catalyst Poisoning by free -NH | Mandatory Protection: Convert -NH |

| As Monomer | Controlled Polymerization | Macocyclization / Termination | Stoichiometric balance (1:[1]1) and specialized "walking" catalysts.[1] |

Decision Pathway (Flowchart)

The following logic gate determines the appropriate experimental protocol based on your synthetic target.

Figure 1: Strategic decision tree for selecting the correct Buchwald-Hartwig protocol.

Detailed Experimental Protocols

Protocol A: N-Arylation (Using Substrate as Nucleophile)

Objective: Attach an aryl group to the nitrogen without disturbing the C-Br bonds. Mechanism: Kinetic selection.[1] Oxidative addition into the external Ar-I is significantly faster than into the sterically hindered, electron-rich internal Ar-Br.

Reagents:

-

Substrate: 3,5-Dibromo-4-methoxyaniline (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.2 equiv) [Note: Avoid Aryl Bromides unless highly electron-deficient]

-

Catalyst: Pd

(dba) -

Ligand: Xantphos (2.2 mol%) [High bite angle favors reductive elimination][1]

-

Base: Cs

CO -

Solvent: 1,4-Dioxane (0.2 M)[1]

Step-by-Step Procedure:

-

Inerting: Charge a flame-dried Schlenk tube with Pd

(dba) -

Solvation: Add anhydrous 1,4-Dioxane (2.0 mL) and stir at room temperature for 5 minutes to pre-form the active Pd-Ligand complex (solution turns from dark purple to orange/yellow).

-

Substrate Addition: Add 3,5-Dibromo-4-methoxyaniline (281 mg, 1.0 mmol), the Aryl Iodide (1.2 mmol), and Cs

CO -

Reaction: Seal the tube and heat to 80 °C for 12–16 hours.

-

Critical Checkpoint: Do not exceed 100 °C. Higher temperatures increase the probability of activating the internal C-Br bonds.

-

-

Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc.[1] Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Why this works: Xantphos creates a crowded metal center that prefers the unhindered external Aryl Iodide over the hindered internal bromide sites.[1]

Protocol B: C-N Coupling (Using Substrate as Electrophile)

Objective: Replace one or both Bromine atoms with an external amine.[1] Prerequisite: The primary amine must be protected to prevent catalyst poisoning and oligomerization.[1]

Reagents:

-

Substrate: N-Boc-3,5-dibromo-4-methoxyaniline (1.0 equiv)

-

Nucleophile: External Amine (Morpholine, Aniline, etc.) (2.5 equiv for bis-coupling)[1]

-

Catalyst: Pd(OAc)

(2.0 mol%)[1] -

Ligand: BrettPhos or RuPhos (4.0 mol%)[1]

-

Base: NaOtBu (3.0 equiv)[1]

-

Solvent: Toluene (0.2 M)[1]

Step-by-Step Procedure:

-

Protection (Pre-step): React 3,5-dibromo-4-methoxyaniline with Boc

O (1.1 equiv) in THF with catalytic DMAP. Isolate the N-Boc intermediate. -

Catalyst Prep: In a glovebox or under Argon, combine Pd(OAc)

and BrettPhos in Toluene. Stir at 80 °C for 2 minutes to activate (BrettPhos requires thermal activation to bind Pd(II) effectively).[1] -

Coupling: Add the N-Boc-protected substrate (1.0 mmol), external amine (2.5 mmol), and NaOtBu (3.0 mmol).

-

Reaction: Heat to 100–110 °C for 18 hours.

-

Note: The ortho-methoxy group creates steric hindrance. BrettPhos is specifically designed to facilitate coupling at hindered ortho-substituted aryl halides.

-

-

Deprotection (Post-step): Treat the isolated product with TFA/DCM (1:1) to reveal the primary amine if desired.[1]

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Catalyst deactivation by free amine | Switch to Pd(OAc) |

| Oligomerization (Protocol A) | Internal Br reacting | Lower temperature to 60°C; Switch electrophile to Aryl Iodide; Increase dilution (0.1 M). |

| Mono-coupling only (Protocol B) | Steric bulk of first amine prevents second addition | Increase temperature to 120°C; Switch ligand to CataCXium A or AdBippyPhos . |

| Debromination (Reduction) | Avoid secondary amines with |

References

-

Synthesis of Starting Material

-

General Buchwald-Hartwig Methodology

-

Chemoselectivity in Haloanilines

-

Ligand Selection for Ortho-Substituted Aryl Halides

Sources

- 1. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Note: Strategic Functionalization of 3,5-Dibromo-4-methoxyaniline

Executive Summary

This guide outlines the strategic utilization of 3,5-Dibromo-4-methoxyaniline (CAS: 35564-99-9) as a high-value scaffold for drug discovery.[1] Unlike simple anilines, this precursor offers a unique "push-pull" electronic environment: the electron-donating methoxy group (

We present two divergent synthetic workflows:

-

Pathway A (Ligand-Free): Synthesis of 4-thiazolidinones via Schiff base condensation and heterocyclization.[1]

-

Pathway B (Catalytic): Palladium-catalyzed Suzuki-Miyaura cross-coupling to generate meta-terphenyl analogs.[1]

These protocols are designed for medicinal chemists seeking to expand structure-activity relationship (SAR) libraries with halogenated, lipophilic cores.[1]

Chemical Profile & Handling

Compound: 3,5-Dibromo-4-methoxyaniline

Molecular Formula:

| Property | Specification | Operational Note |

| Appearance | Off-white to grey solid | Sensitive to photo-oxidation; store in amber vials.[1] |

| Melting Point | 82–85 °C | Sharp melting point indicates high purity; broad range suggests oxidative degradation.[1] |

| Solubility | DMSO, DMF, DCM, EtOH | Sparingly soluble in water. Requires sonication in cold alcohols. |

| Reactivity | Amphoteric tendencies |

Safety Advisory: This compound is an aniline derivative.[1] Assume potential for methemoglobinemia and skin sensitization.[1] Handle in a fume hood with nitrile gloves.[1]

Strategic Synthesis Architecture

The following diagram illustrates the divergent pathways available for this scaffold. The "Orthogonal Reactivity" allows the chemist to modify the amine head-group while preserving the halogen handles for late-stage diversification.[1]

Figure 1: Divergent synthesis map showing the transformation of the aniline core into heterocyclic (green) and biaryl (red) targets.[2]

Protocol A: Synthesis of 4-Thiazolidinones

This protocol synthesizes a pharmacophore common in antimicrobial and anticonvulsant research.[1] The reaction proceeds via a one-pot or two-step sequence involving an imine intermediate followed by nucleophilic attack of thioglycolic acid.[1]

Mechanism & Causality

-

Imine Formation: The aniline nitrogen attacks the aldehyde carbonyl.[1] The ortho-bromines sterically hinder this approach slightly, requiring elevated temperatures (reflux).

-

Cyclization: The sulfur of thioglycolic acid attacks the imine carbon (nucleophilic addition), followed by the amine nitrogen attacking the carboxylic acid carbonyl (intramolecular amidation) to close the ring.

Step-by-Step Methodology

Reagents:

-

3,5-Dibromo-4-methoxyaniline (1.0 eq)[1]

-

Aryl Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq)[3]

-

Thioglycolic Acid (1.2 eq)[4]

-

Anhydrous Zinc Chloride (

) (0.5 eq, Catalyst) -

Solvent: Absolute Ethanol (or Toluene for Dean-Stark)[1]

Procedure:

-

Schiff Base Formation:

-

Dissolve 2.81 g (10 mmol) of 3,5-Dibromo-4-methoxyaniline in 20 mL absolute ethanol.

-

Add 10 mmol of the chosen aryl aldehyde.

-

Add 2-3 drops of glacial acetic acid.[1]

-

Critical Step: Reflux for 4–6 hours.[1] Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The disappearance of the primary amine spot (lower Rf) and appearance of the imine (higher Rf) confirms conversion.

-

Isolation: Cool to

. Filter the precipitated Schiff base and recrystallize from ethanol.

-

-

Heterocyclization:

-

Dissolve the isolated Schiff base (5 mmol) in 15 mL dry benzene or toluene.

-

Add Thioglycolic acid (6 mmol, 0.42 mL).

-

Add anhydrous

(0.34 g) as a Lewis acid catalyst to activate the imine. -

Reflux for 8–12 hours using a Dean-Stark trap to remove water.[1] (Removal of water drives the equilibrium forward).

-

Work-up: Wash the reaction mixture with 10%

(to remove excess acid) and water. Dry over -

Evaporate solvent.[1] Recrystallize the residue from ethanol/DMF (3:1).

-

Validation Criteria:

-

IR: Appearance of strong carbonyl stretch at 1690–1720

(Thiazolidinone C=O). Disappearance of imine C=N stretch.[1] -

1H NMR: Appearance of a singlet at

3.8–4.0 ppm (S-

Protocol B: Palladium-Catalyzed Suzuki Coupling

This protocol utilizes the bromine handles to create "meta-terphenyl" derivatives.[1] The 3,5-positioning allows for the creation of rotationally restricted, bulky aromatic systems useful in kinase inhibition.

Experimental Workflow

Reagents:

-

3,5-Dibromo-4-methoxyaniline (1.0 eq)[1]

-

Aryl Boronic Acid (2.5 eq for bis-coupling)[1]

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous solution)[5] -

Solvent: 1,4-Dioxane[1]

Procedure:

-

Inert Atmosphere Setup:

-

Charge a 3-neck round bottom flask with 3,5-Dibromo-4-methoxyaniline (1 mmol) and Aryl Boronic Acid (2.5 mmol).

-

Evacuate and backfill with Nitrogen (

) three times. Reasoning: Pd(0) catalysts are sensitive to oxidation, which deactivates the cycle.

-

-

Solvent Degassing:

-

Add 1,4-Dioxane (10 mL) and 2M

(3 mL). -

Sparge with

gas for 15 minutes. -

Add

(58 mg) quickly against a counter-flow of nitrogen.

-

-

Reaction:

-

Work-up:

Process Visualization: Thiazolidinone Pathway[1]

The following diagram details the molecular logic of the cyclization described in Protocol A.

Figure 2: Mechanistic flow of the one-pot cyclization reaction.

Comparative Data & Yield Optimization

The following table summarizes expected yields based on substituent electronic effects (Hammett constants) during the Schiff base formation (Protocol A).

| Substituent (Aldehyde) | Electronic Effect | Expected Yield (%) | Reaction Time (h) |

| 4-NO2 | Strong Electron Withdrawing | 85 - 92% | 3.0 |

| 4-Cl | Weak Electron Withdrawing | 78 - 85% | 4.5 |

| 4-OMe | Electron Donating | 60 - 70% | 8.0 |

| H (Benzaldehyde) | Neutral | 75 - 80% | 5.0 |

Note: Electron-withdrawing groups on the aldehyde increase the electrophilicity of the carbonyl carbon, facilitating the attack by the sterically hindered aniline nitrogen.

References

-

Hue University Journal of Science. (2019). Reaction of Schiff bases with thioglycolic acid: Synthesis of thiazepine-1(2H)-one.[1][4] Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.[1][2] Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Conditions.[1][6][8][9] Retrieved from [Link]

Sources

- 1. 3,5-Dibromo-4-methoxyaniline | CymitQuimica [cymitquimica.com]

- 2. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jos.hueuni.edu.vn [jos.hueuni.edu.vn]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Throughput Analytical Strategies for Monitoring Reactions of 3,5-Dibromo-4-methoxyaniline

Abstract

This document provides a comprehensive guide to the analytical methodologies required for monitoring chemical reactions involving 3,5-Dibromo-4-methoxyaniline, a key intermediate in the synthesis of complex pharmaceutical compounds. Recognizing the criticality of reaction monitoring for ensuring yield, purity, and process safety, we present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, from sample preparation to data interpretation, is explained to empower researchers in adapting these methods to specific reaction conditions. This guide is designed to serve as a practical resource for scientists engaged in process development, quality control, and medicinal chemistry.

Introduction: The Synthetic Importance of 3,5-Dibromo-4-methoxyaniline

3,5-Dibromo-4-methoxyaniline is a highly functionalized aromatic amine, serving as a versatile building block in organic synthesis. Its substituted aniline core is a precursor in the development of various high-value compounds, including kinase inhibitors and analogues of anti-cancer agents.[1][2] The precise control over reactions involving this intermediate is paramount. Inefficient reactions can lead to a complex mixture of side-products, including under- or over-halogenated species, positional isomers, or impurities that are difficult to separate, impacting the yield and purity of the final Active Pharmaceutical Ingredient (API).

Real-time or near-real-time monitoring of such reactions provides critical insights into reaction kinetics, the formation of transient intermediates, and the consumption of starting materials.[3] This allows for precise determination of reaction endpoints, optimization of process parameters (e.g., temperature, catalyst loading), and the development of a robust and reproducible manufacturing process. This note details the primary analytical techniques suited for this purpose.

Core Analytical Strategies: A Multi-Technique Approach

No single analytical technique is universally optimal. The choice depends on the specific reaction matrix, the required level of structural information, and the desired speed of analysis. We will focus on three complementary methods: HPLC for routine quantitative analysis, GC-MS for volatile impurity profiling and sensitive detection, and NMR for mechanistic and kinetic studies.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its robustness, reproducibility, and broad applicability. For polar, non-volatile compounds like substituted anilines, Reverse-Phase HPLC is the method of choice, often negating the need for chemical derivatization that is common in GC analysis.[2]

Causality of Method Design:

-

Stationary Phase: A C18 column is selected for its hydrophobic character, providing good retention and separation of moderately polar aromatic compounds. A phenyl-bonded silica phase could be an alternative for enhanced separation of aromatic analytes through π-π interactions.[4]

-

Mobile Phase: A gradient of acetonitrile (ACN) and water is employed. ACN is a common organic modifier that provides good peak shape and elution strength for anilines. A buffer (e.g., ammonium acetate) is used to control the pH and ensure consistent ionization states of the amine, leading to reproducible retention times.

-

Detection: The aromatic nature of 3,5-Dibromo-4-methoxyaniline and its likely products imparts strong UV absorbance. A photodiode array (PDA) detector is used to monitor multiple wavelengths simultaneously, which aids in peak purity assessment and method development.

Protocol 1: HPLC-UV Method for Reaction Monitoring

-

Instrumentation & Consumables:

-

HPLC system with gradient pump, autosampler, column oven, and PDA detector.

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, water, and ammonium acetate.

-

-

Chromatographic Conditions:

| Parameter | Value | Rationale |

| Mobile Phase A | 0.1% Ammonium Acetate in Water (pH ~6.8) | Buffered aqueous phase for reproducible retention. |

| Mobile Phase B | Acetonitrile | Organic modifier for eluting analytes. |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17.1-20 min: 30% B | A gradient is essential to elute the starting material, intermediates, and more non-polar products within a reasonable timeframe. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Elevated temperature reduces viscosity and improves peak shape. |

| Injection Vol. | 5 µL | Small volume to prevent peak overload. |

| Detection | PDA Scan 210-400 nm, Quantify at 254 nm | 254 nm provides a good response for many aromatic compounds. |

-

Sample Preparation (Reaction Quenching & Dilution):

-

At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of a 50:50 mixture of acetonitrile and water. This stops the reaction and prepares the sample for analysis. Note: The diluent should be miscible with the reaction solvent and suitable for injection.

-

Vortex the sample thoroughly.

-

Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

Data Analysis:

-

Identify peaks corresponding to the starting material, product(s), and any significant intermediates by comparing retention times with authentic standards.

-

Integrate the peak areas.

-

Calculate the percent conversion of the starting material and the relative formation of products over time.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior separation efficiency and provides mass information for definitive peak identification. It is particularly useful for identifying volatile by-products or when derivatization is employed to analyze less volatile species. While anilines can be analyzed directly, derivatization is often required to improve peak shape and thermal stability.[5][6]

Causality of Method Design:

-

Derivatization (Optional but Recommended): Acetylation of the amine group with acetic anhydride is a common strategy. This reduces the polarity of the aniline, preventing peak tailing on standard non-polar GC columns and improving volatility.

-

Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) provides a good balance of retention for a wide range of aromatic compounds.

-

Ionization: Electron Ionization (EI) is used as a standard, robust technique that generates reproducible fragmentation patterns, aiding in structural elucidation and library matching.

Protocol 2: GC-MS Method for Impurity Profiling

-

Instrumentation & Consumables:

-

GC-MS system with a split/splitless injector and an electron ionization source.

-

DB-5ms or equivalent column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

High-purity helium carrier gas.

-

Anhydrous pyridine, acetic anhydride, and ethyl acetate.

-

-

Sample Preparation (Derivatization):

-

Withdraw a reaction aliquot (e.g., 100 µL) and quench as described for HPLC.

-

Evaporate the solvent from a known amount of the quenched sample under a stream of nitrogen.

-

To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride.

-

Cap the vial and heat at 60 °C for 30 minutes.

-

Cool to room temperature and evaporate the reagents under nitrogen.

-

Reconstitute the residue in 1 mL of ethyl acetate for injection.

-

-

GC-MS Conditions:

| Parameter | Value | Rationale |

| Injector Temp. | 280 °C | Ensures rapid volatilization of acetylated derivatives. |

| Injection Mode | Split (50:1) | Prevents column overloading from major components. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Starts at a low temperature to trap volatiles, then ramps to elute higher boiling point compounds. |

| MS Source Temp. | 230 °C | Standard temperature for EI source. |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation. |

| Mass Range | 50 - 500 amu | Covers the expected mass range of the analyte and its fragments. |

-

Data Analysis:

-

Identify the acetylated derivative of 3,5-Dibromo-4-methoxyaniline and other reaction components by their retention times and mass spectra.

-

The molecular ion (M+) of the derivative should be clearly visible. The isotopic pattern from the two bromine atoms will be a key diagnostic feature.

-

Compare spectra to a reference library (e.g., NIST) and to standards to confirm identities.

-

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful, non-invasive technique for reaction monitoring.[7] It provides unambiguous structural information and is inherently quantitative without the need for calibration curves, allowing for a direct mass balance of the reaction mixture.[8] The use of flow-NMR systems allows for continuous monitoring of reactions in real-time.[9]

Causality of Method Design:

-

Nucleus: ¹H NMR is the primary choice due to its high sensitivity and the presence of protons in all components of interest.

-

Solvent Suppression: If the reaction is run in a protonated solvent, solvent suppression techniques are necessary to avoid overwhelming the detector.

-

Quantitative Analysis: An internal standard with a known concentration and a resonance in a clear spectral region is added to the reaction mixture for accurate quantification of all species.

Protocol 3: In-situ ¹H NMR Reaction Monitoring

-

Instrumentation & Setup:

-

NMR spectrometer (≥400 MHz recommended for better resolution).

-

Flow-NMR probe and corresponding flow system (pump, tubing).

-

Automated data acquisition and processing software.

-

-

Experimental Setup & Procedure:

-

Set up the reaction in a vessel that is connected via inert tubing to the NMR flow cell and back to the reactor, creating a closed loop.[9]

-

Add a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture at a known concentration. The standard should be unreactive under the reaction conditions.

-

Begin circulating the reaction mixture through the NMR probe.

-

Set up an automated experiment to acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).

-

-

NMR Acquisition Parameters:

| Parameter | Value | Rationale |

| Pulse Program | Standard 1D proton with solvent suppression (if needed) | Acquires a standard proton spectrum while reducing the large solvent signal. |

| Acquisition Time | 2-3 seconds | Sufficient time to resolve sharp peaks. |

| Relaxation Delay | 5 x T₁ (of slowest relaxing proton) | Crucial for ensuring fully relaxed spectra for accurate quantification. A delay of 10-15s is often a safe starting point. |

| Number of Scans | 4-16 | A balance between signal-to-noise and time resolution. |

-

Data Analysis:

-

Process each spectrum (Fourier transform, phase correction, baseline correction).

-

Identify the characteristic resonance signals for the starting material, product(s), and internal standard. For 3,5-Dibromo-4-methoxyaniline, expect signals for the methoxy group (~3.9 ppm), the aromatic protons (singlet, ~7.0-7.5 ppm), and the amine protons (broad singlet).

-

Integrate the area of a non-overlapping peak for each compound and for the internal standard.

-

Calculate the concentration of each species at each time point relative to the known concentration of the internal standard.

-

Plot the concentration of reactants and products versus time to generate kinetic profiles.

-

Visualization of Analytical Workflow

A successful reaction monitoring strategy integrates these techniques into a logical workflow.

Sources

- 1. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 2. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4- benzyloxy benzylidene -4- fluoroanilines - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 3,5-Dibromo-4-methoxyaniline | CymitQuimica [cymitquimica.com]

- 8. epa.gov [epa.gov]

- 9. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]

Troubleshooting & Optimization

Work-up procedures for reactions containing 3,5-Dibromo-4-methoxyaniline

Technical Support Center: 3,5-Dibromo-4-methoxyaniline Work-up Guide

Executive Summary

3,5-Dibromo-4-methoxyaniline is a critical intermediate in the synthesis of diverse pharmacophores, particularly via Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations.[1][2][3][4] While structurally simple, its handling is complicated by two factors: drastically reduced basicity (due to ortho-bromine atoms) and susceptibility to oxidative darkening .[1][2][3][4]

Standard aniline work-up protocols often fail for this compound, leading to poor recovery or persistent coloration.[1][2][3][4] This guide provides chemically grounded solutions to these specific pitfalls.

Part 1: Troubleshooting & FAQs

Q1: I attempted a standard acid/base extraction (1M HCl) to purify the amine, but my recovery was extremely low (<40%). Where is my product?

Diagnosis: You likely lost the product in the organic wash layer due to insufficient protonation.[3][4] Technical Insight: Unlike typical anilines (pKa ~4.6), 3,5-dibromo-4-methoxyaniline is a significantly weaker base (estimated pKa ~2.0–2.5).[1][2][3][4] The inductive electron-withdrawing effect of the two bromine atoms, combined with steric hindrance, makes salt formation inefficient.[3][4]

-

The Mechanism: In a biphasic system with 1M HCl and a polar organic solvent (like EtOAc), the equilibrium for this weak base does not shift fully to the aqueous pyridinium-like salt.[3][4] A significant portion remains as the free base in the organic layer and is discarded during the "wash" step.[3][4]

Protocol Adjustment:

-

Increase Acid Strength: Use 2M to 3M HCl (or 10% H₂SO₄) for the extraction step to drive protonation.[2][3][4]

-

Solvent Switch: Use a less polar organic solvent (e.g., Toluene or DCM) for the initial dissolution to encourage the salt to migrate to the aqueous phase.[3][4]

-

Validation: Always check the "waste" organic layer by TLC before disposal.[2][3][4]

Q2: The product turns reddish-brown/purple during concentration. How do I prevent this?

Diagnosis: Oxidative degradation, likely catalyzed by light or trace metals.[2][3][4] Technical Insight: Electron-rich anilines are prone to oxidation, forming quinone-imine type impurities (colored species) even at ppm levels.[1][2][3][4] Halogenated anilines are also photosensitive.[1][2][3][4]

Corrective Actions:

-

Acidic Stabilization: Keep the crude mixture slightly acidic until the final step.[3][4] Free amines oxidize faster than their salts.[1][2][3][4]

-

Additives: Add a pinch of sodium metabisulfite or ascorbic acid to the aqueous wash to scavenge oxidants.[3][4]

-

Temperature: Do not exceed 40°C during rotary evaporation.

-

Storage: Store the solid under Argon/Nitrogen in amber vials.

Q3: I am using this in a Suzuki coupling. How do I remove residual Palladium (Pd) from the product?

Diagnosis: The amine nitrogen and bromine atoms can coordinate Pd, making it "sticky."[3][4] Technical Insight: Simple filtration through Celite is often insufficient.[1][2][3][4] The Pd-amine complex requires a scavenger or a wash that disrupts the coordination.[3][4]

Recommended Pd-Removal Workflow:

-

Thiol Scavengers: Add SiliaMetS® Thiol or equivalent silica-bound scavenger (5 wt% relative to substrate) and stir for 2 hours. Filter.

-

Chelating Wash: Wash the organic layer with 0.5M aqueous Cysteine or 10% aqueous NaHSO₃ .[2][3][4] The sulfur atoms in these reagents out-compete the amine for Pd binding.[1][3][4]

Part 2: Optimized Experimental Protocols

Protocol A: Recrystallization (Highest Purity)

Best for removing colored impurities and starting materials.[1][3][4]

| Parameter | Specification | Notes |

| Solvent System | Ethanol / Water (9:1) | Methanol is also acceptable.[1][2][3] |

| Concentration | ~10 mL solvent per gram of solid | Adjust based on crude purity. |

| Temperature | Reflux to dissolution → Slow cool to 4°C | Rapid cooling traps impurities.[1][2][3][4] |

Step-by-Step:

-

Dissolve the crude dark solid in boiling Ethanol (minimum volume).

-

(Optional) Add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite to remove color.

-

Add hot water dropwise until the solution becomes slightly turbid.

-

Allow to cool to room temperature undisturbed, then refrigerate at 4°C for 4 hours.

-

Filter the off-white needles and wash with cold 50% EtOH/Water.[1][2][3][4]

Protocol B: Chromatographic Isolation

Best for small scale or separating close-running byproducts.[1][2][3]

-

Stationary Phase: Silica Gel (Acid-washed silica is preferred to prevent streaking, though standard is usually fine for this weak base).[1][2][3][4]

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 → 80:20).[2][3][4]

-

TLC Visualization: UV (254 nm) or Iodine stain (Anilines stain brown rapidly).[2][3][4]

-

Rf Value: Expect ~0.4 in 80:20 Hex/EtOAc.

Part 3: Visual Workflows

Figure 1: Work-up Decision Tree

Caption: Logical flow for selecting the appropriate work-up method based on reaction scale and impurity profile.

Figure 2: Mechanism of Low Recovery in Weak Acid

Caption: Equilibrium diagram illustrating why standard 1M HCl fails to extract weakly basic anilines.

Part 4: Physical Properties & Data[1][4][6]

| Property | Value | Implication for Work-up |

| Molecular Weight | 280.94 g/mol | Heavy atom count aids crystallization.[1][2][4] |

| Estimated pKa | ~2.0 - 2.5 | Critical: Requires strong acid (pH < 0) for quantitative extraction.[1][2][3][4] |

| LogP | ~2.9 | Moderately lipophilic; sticks to silica; soluble in DCM/EtOAc.[1][2][3][4] |

| Melting Point | 82-84°C | Ideal range for recrystallization; solid at RT.[1][2][3][4] |

| Appearance | Off-white to brown solid | Dark color indicates oxidation; purify if brown/black.[1][2][3][4] |

References

-

Synthesis & Properties of Halogenated Anilines

-

pKa and Basicity of Substituted Anilines

-

Recrystallization Techniques

-

Palladium Removal Strategies

Sources

Troubleshooting low conversion rates in 3,5-Dibromo-4-methoxyaniline synthesis

Topic: Troubleshooting Low Conversion & Isomer Control

Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Executive Summary: The "Wrong Isomer" Trap

If you are experiencing low conversion or inconsistent NMR data in the synthesis of 3,5-dibromo-4-methoxyaniline , the root cause is frequently a fundamental regioselectivity error in the synthetic design, not just reaction kinetics.

The Critical Distinction:

-

Target: 3,5-Dibromo-4-methoxyaniline (Bromines adjacent to the methoxy group).

-

Common Error: Direct bromination of p-anisidine yields 2,6-dibromo-4-methoxyaniline (Bromines adjacent to the amino group).